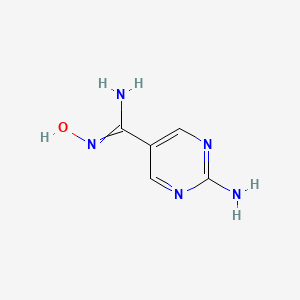
MFCD22196329
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD22196329 is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD22196329 typically involves multiple steps, starting from acyclic starting materials. One common method involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
MFCD22196329 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted pyrimidines .
科学的研究の応用
MFCD22196329 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and biological pathways.
作用機序
The mechanism of action of MFCD22196329 involves its interaction with specific molecular targets and pathways. For instance, in its antitrypanosomal activity, the compound interferes with the metabolic processes of the Trypanosoma parasite, leading to its death. Similarly, its antiplasmodial activity involves inhibition of key enzymes in the Plasmodium parasite .
類似化合物との比較
Similar Compounds
2-Amino-5-iodopyrimidine: Used in the synthesis of various pyrimidine derivatives.
2-Chloro-4-aminopyrimidine: Known for its antiviral and anticancer properties.
2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides: Exhibits anti-inflammatory effects.
Uniqueness
MFCD22196329 stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C5H7N5O |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
2-amino-N'-hydroxypyrimidine-5-carboximidamide |
InChI |
InChI=1S/C5H7N5O/c6-4(10-11)3-1-8-5(7)9-2-3/h1-2,11H,(H2,6,10)(H2,7,8,9) |
InChIキー |
ODBDZDOAMMXVMQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=N1)N)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


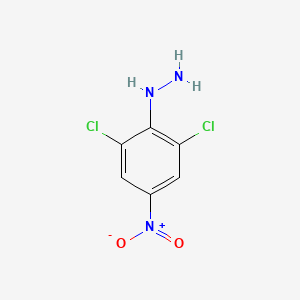
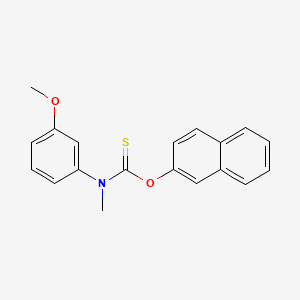
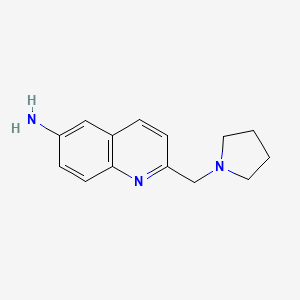
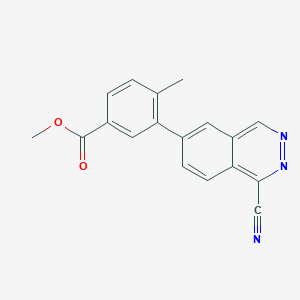
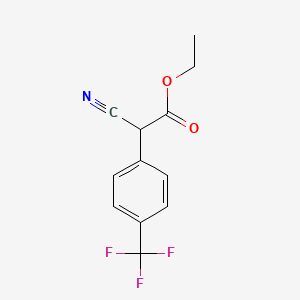
![3-[(Naphthalen-1-yl)methylidene]oxolane-2,5-dione](/img/structure/B8612670.png)
![Pyridine, 4-[2-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-imidazol-5-yl]-](/img/structure/B8612682.png)
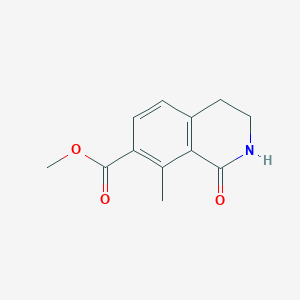
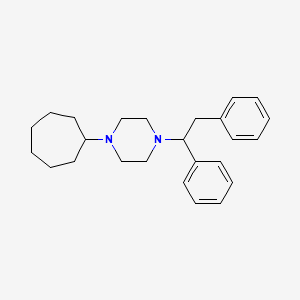
![[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B8612696.png)
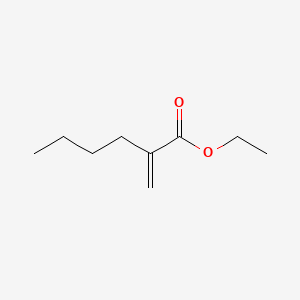
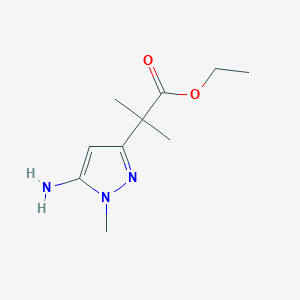
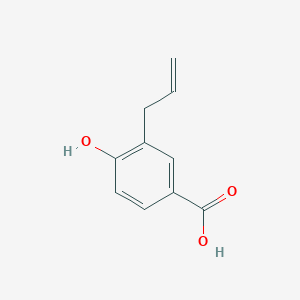
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B8612737.png)
